molecular formula C7H10N2O2 B15243388 Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione

Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione

Cat. No.: B15243388
M. Wt: 154.17 g/mol
InChI Key: GVPBLUIGPWJXCG-UHFFFAOYSA-N
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Description

Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyrazine rings with two ketone groups at positions 1 and 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to natural products like Longamide B and Hanishin, which exhibit diverse biological activities . The compound’s synthesis often involves enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using Ir catalysts, achieving up to 95% enantiomeric excess (ee) . Its pharmacological relevance spans antihypertensive, antiarrhythmic, and psychotropic effects, making it a template for drug discovery .

Properties

IUPAC Name

2,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-2-1-5-7(11)8-3-4-9(5)6/h5H,1-4H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPBLUIGPWJXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione typically involves multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecules. One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . Another approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by further reactions with electrophilic reagents such as carbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis is feasible. The use of metal-free, cost-effective processes has also been highlighted in recent research .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydropyrrolo derivatives, which can exhibit different biological activities .

Scientific Research Applications

Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Variations

Table 1: Key Structural Derivatives and Their Modifications
Compound Name Substituents/Modifications Key Features
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Saturated bicyclic core without diones Base structure; used in HDAC inhibitor design
Pyrrolo[1,2-a]pyrazine-1,4-dione 1,4-dione configuration; hexahydro saturation Anticancer and antioxidant activities
Tetrahydropyrrolo[1,2-a]quinoxaline derivatives Pyrazine replaced with quinoxaline Vascular smooth muscle relaxants; limited hypotensive activity
3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Methyl group at position 3 Altered solubility and stability due to hydrophobicity
1-Phenyl-piperazine-2,6-diones Piperazine backbone with phenyl substituents Herbicidal activity; substituent-dependent efficacy

Key Observations :

  • The presence and position of ketone groups (1,6- vs. 1,4-diones) dictate reactivity and bioactivity. For example, 1,4-diones exhibit antioxidant properties, while 1,6-diones are prioritized for CNS applications .
  • Saturation (tetrahydro vs. hexahydro) impacts conformational rigidity and binding to biological targets. Hexahydro derivatives show enhanced metabolic stability .

Key Observations :

  • Asymmetric hydrogenation is the gold standard for enantioselective synthesis of tetrahydropyrrolo[1,2-a]pyrazines, though it requires careful optimization to avoid racemization .
  • One-pot strategies (e.g., Ugi reactions) improve efficiency for libraries but may limit stereochemical control compared to catalytic methods .
Table 3: Pharmacological Profiles of Selected Derivatives
Compound Activity Mechanism/Application Potency (IC₅₀/EC₅₀)
5-[(2,6-Dimethoxyphenyl)methyl] derivative Vascular smooth muscle relaxation K⁺ channel modulation EC₅₀ = 1.2 µM (aortic tissue)
HDAC6 inhibitor And63 HDAC6 inhibition Anticancer (selectivity >100-fold vs HDAC8) IC₅₀ = 33 nM
2-(4-Cl-5-cyclopentyloxy-2-F-phenyl) derivative Herbicidal Photosystem II inhibition 90% growth inhibition at 10 ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione Antioxidant/anticancer Free radical scavenging EC₅₀ = 8.7 µM (DPPH assay)

Key Observations :

  • Substituents on the aryl rings (e.g., methoxy, chloro) enhance target specificity. For example, dimethoxy groups in vascular relaxants improve tissue penetration .
  • The tetrahydropyrrolo[1,2-a]pyrazine scaffold in HDAC inhibitors allows for deep binding pocket penetration, critical for isoform selectivity .

Physicochemical Properties

  • Solubility : Hexahydro derivatives (e.g., 3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione) exhibit lower aqueous solubility due to increased hydrophobicity .
  • Stability: 1,6-diones are prone to keto-enol tautomerism under acidic conditions, whereas 1,4-diones are more stable .
  • Stereochemical Sensitivity : Enantiopure 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines show 3–5× higher activity than racemic mixtures in CNS models .

Q & A

Q. What are the common synthetic routes for preparing tetrahydropyrrolo[1,2-a]pyrazine-1,6-dione derivatives?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization of diketones with amino acid derivatives or enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts. For example, Ir-catalyzed asymmetric hydrogenation of pyrazinium salts using additives like Cs₂CO₃ achieves high enantiomeric excess (ee) (up to 95%) . Cyclization strategies may involve condensation of precursors under controlled pH and temperature to form the fused bicyclic core .

Q. What spectroscopic and chromatographic methods are used for structural characterization?

Methodological Answer:

  • GC-MS : Non-polar/polar column analysis with temperature gradients identifies retention indices and fragmentation patterns .
  • NMR : ¹H and ¹³C NMR resolve substituent positions and stereochemistry (e.g., 215–217°C melting point validation via NMR in tetrahydroimidazo derivatives) .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₇H₁₀N₂O₂ for hexahydropyrrolo derivatives) .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the hydrogenation of pyrrolo[1,2-a]pyrazinium salts?

Methodological Answer: Enantioselectivity depends on:

  • Catalyst choice : Iridium complexes with chiral ligands (e.g., phosphine-based) improve stereocontrol .
  • Additives : Cs₂CO₃ enhances conversion and suppresses racemization by stabilizing intermediates .
  • Reaction conditions : Lower temperatures (e.g., 25°C) and controlled H₂ pressure reduce side reactions. For example, Zhou et al. achieved 95% ee using Ir/Cs₂CO₃ .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) values across studies?

Methodological Answer:

  • Parameter standardization : Compare catalyst loading, solvent polarity, and temperature gradients (e.g., initial low ee in suboptimal conditions vs. 96% ee after optimization) .
  • Analytical validation : Use chiral HPLC or circular dichroism to confirm ee reproducibility .
  • Mechanistic studies : Probe racemization pathways via kinetic isotope effects or DFT calculations .

Q. What in vitro assays are used to evaluate aldose reductase inhibition by tetrahydropyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Enzyme kinetics : Measure IC₅₀ values using recombinant aldose reductase and substrate analogs (e.g., DL-glyceraldehyde) .
  • Competitive inhibition assays : Monitor NADPH depletion spectrophotometrically at 340 nm .
  • Structural analogs : Compare activity of spiro-pyrrolidine derivatives (e.g., Ranirestat) to identify pharmacophores .

Contradictions and Analytical Challenges

  • Stereochemical instability : Certain derivatives racemize under acidic conditions, necessitating pH-controlled storage (2–8°C, sealed) .
  • Substituent effects : Methyl or benzyl groups alter solubility and bioactivity (e.g., 3-isobutyl analogs show enhanced stability vs. unsubstituted cores) .

Key Research Gaps

  • Mechanistic elucidation : Limited data on hydrogenation transition states or enzyme-inhibitor binding modes .
  • Scalability : Multi-step syntheses require optimization for gram-scale production .

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